molecular formula C10H15NO2 B8501176 2-(4-Aminophenyl)-2-methylpropane-1,3-diol CAS No. 1236061-26-9

2-(4-Aminophenyl)-2-methylpropane-1,3-diol

Cat. No. B8501176
Key on ui cas rn: 1236061-26-9
M. Wt: 181.23 g/mol
InChI Key: XQCNMHFONQFNBP-UHFFFAOYSA-N
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Patent
US08946204B2

Procedure details

To a stirred solution of 2-methyl-2-(4-nitrophenyl)propane-1,3-diol (1.2 g, 5.68 mmol, 1.0 eq) in ethanol (30 mL) was added 10% Pd/C (300 mg) and the mixture was stirred under hydrogen gas balloon atmosphere for 5 h at RT. The reaction mixture was filtered through celite pad and filtrate concentrated under vacuum to get 2-(4-aminophenyl)-2-methylpropane-1,3-diol (1 g, 97%; TLC system: chloroform/MeOH (9:1); Rf: 0.3).
Name
2-methyl-2-(4-nitrophenyl)propane-1,3-diol
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:7]1[CH:12]=[CH:11][C:10]([N+:13]([O-])=O)=[CH:9][CH:8]=1)([CH2:5][OH:6])[CH2:3][OH:4]>C(O)C.[Pd]>[NH2:13][C:10]1[CH:9]=[CH:8][C:7]([C:2]([CH3:1])([CH2:5][OH:6])[CH2:3][OH:4])=[CH:12][CH:11]=1

Inputs

Step One
Name
2-methyl-2-(4-nitrophenyl)propane-1,3-diol
Quantity
1.2 g
Type
reactant
Smiles
CC(CO)(CO)C1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
300 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred under hydrogen gas balloon atmosphere for 5 h at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through celite pad and filtrate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
NC1=CC=C(C=C1)C(CO)(CO)C
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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